

The Kinase LRRK2: Primary Target of Compound Hg-10-102-01

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Compound of Interest

Compound Name: Hg-10-102-01

Cat. No.: B607943

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Hg-10-102-01 is a potent and selective small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease. This technical guide provides a comprehensive overview of the targeting profile of **Hg-10-102-01**, including its activity against wild-type and mutant forms of LRRK2, its effects on downstream signaling, and detailed experimental methodologies.

Quantitative Analysis of Hg-10-102-01 Potency

Hg-10-102-01 demonstrates high potency against wild-type LRRK2 and several of its clinically relevant mutants. The compound is particularly effective against the G2019S mutant, which is one of the most common causes of familial Parkinson's disease.^[1] The inhibitory activity of **Hg-10-102-01** is summarized in the table below.

Target	IC50 (nM)
Wild-type LRRK2	20.3 nM, 23.3 nM[2][3][4][5][6]
LRRK2 (G2019S mutant)	3.2 nM[2][3][5][6]
LRRK2 (A2016T mutant)	153.7 nM, 153 nM[5][6]
LRRK2 (G2019S + A2016T double mutant)	95.9 nM[6]
MNK2	600 nM (0.6 μM)[3]
MLK1	2100 nM (2.1 μM)[3]

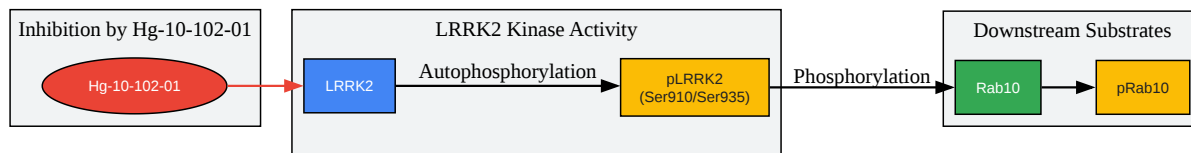
Mechanism of Action and Cellular Effects

Hg-10-102-01 exerts its inhibitory effect by targeting the kinase activity of LRRK2. This leads to a dose-dependent reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, namely Serine 910 (Ser910) and Serine 935 (Ser935).[3][4][5] This dephosphorylation has been observed in various cell-based assays, including HEK293 cells stably expressing wild-type or mutant LRRK2, as well as in mouse Swiss 3T3 cells and mouse embryonic fibroblasts with endogenous LRRK2.[3]

Furthermore, **Hg-10-102-01** has been shown to be brain-penetrant, a crucial characteristic for therapeutic agents targeting neurodegenerative diseases.[3][7][8] Following intraperitoneal administration in mice, the compound effectively inhibits LRRK2 phosphorylation in the brain, as well as in peripheral organs like the kidney and spleen.[4][6][8]

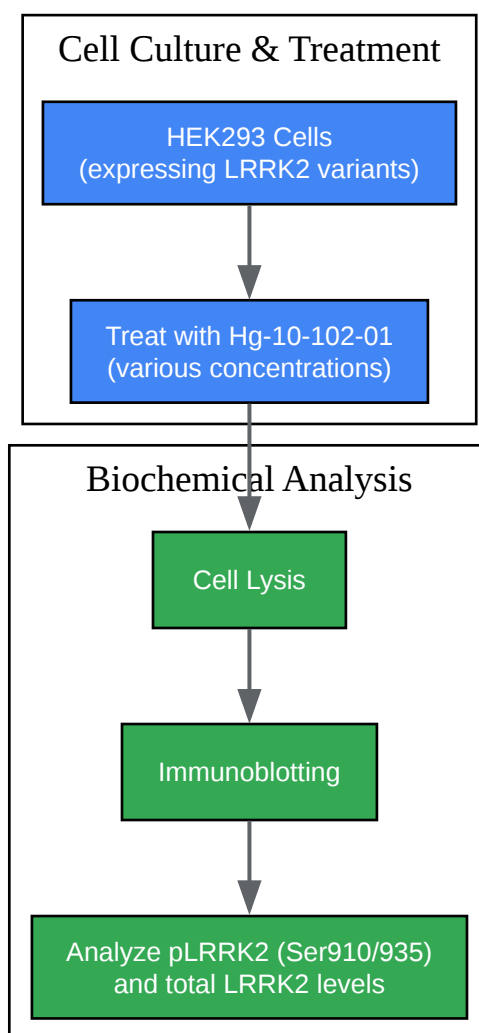
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating the efficacy of **Hg-10-102-01**.



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Figure 1: LRRK2 Signaling and Inhibition by Hg-10-102-01.



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Figure 2: Workflow for Cellular Assay of LRRK2 Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A standard in vitro kinase assay is employed to determine the IC₅₀ values of **Hg-10-102-01** against LRRK2 and its mutants. The protocol involves the following key steps:

- **Reagents:** Recombinant LRRK2 enzyme (wild-type or mutant), a suitable kinase substrate (e.g., LRRKtide), ATP, and **Hg-10-102-01** at various concentrations.
- **Reaction:** The kinase reaction is initiated by adding ATP to a mixture of the LRRK2 enzyme, substrate, and inhibitor in a reaction buffer.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- **Detection:** The extent of substrate phosphorylation is quantified. This can be achieved using methods such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
- **Data Analysis:** The percentage of inhibition at each concentration of **Hg-10-102-01** is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell-Based LRRK2 Autophosphorylation Assay

This assay is used to assess the ability of **Hg-10-102-01** to inhibit LRRK2 activity within a cellular context.

- **Cell Culture:** HEK293 cells are stably transfected to express wild-type or mutant forms of LRRK2, often with a tag such as GFP for easier detection.[9]
- **Compound Treatment:** The cells are treated with varying concentrations of **Hg-10-102-01** or a vehicle control (e.g., DMSO) for a defined period (e.g., 90 minutes).[9]
- **Cell Lysis:** After treatment, the cells are washed and then lysed to release the cellular proteins.

- Immunoblotting: The cell lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (pSer910 and pSer935) and total LRRK2.
- Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method (e.g., chemiluminescence). The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2 at each inhibitor concentration.

Future Directions

The potent and selective inhibition of LRRK2 by **Hg-10-102-01** makes it a valuable research tool for elucidating the role of LRRK2 in both normal physiology and in the context of Parkinson's disease.^[7] Its brain-penetrant nature further enhances its utility for in vivo studies.^[8] The compound has also served as a scaffold for the development of more advanced therapeutic modalities, such as PROTAC (Proteolysis Targeting Chimera) degraders of LRRK2, which aim to not only inhibit but also eliminate the target protein.^[10]

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